molecular formula C3H8OS2 B104698 Dimercaprol, (S)- CAS No. 16495-16-2

Dimercaprol, (S)-

Cat. No.: B104698
CAS No.: 16495-16-2
M. Wt: 124.23 g/mol
InChI Key: WQABCVAJNWAXTE-VKHMYHEASA-N
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Description

(2S)-2,3-Disulfanylpropan-1-ol is an organic compound characterized by the presence of two thiol groups (-SH) and a hydroxyl group (-OH) attached to a three-carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimercaprol, (S)- typically involves the reduction of disulfide bonds in precursor molecules. One common method is the reduction of 2,3-dithiane-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol groups.

Industrial Production Methods: In industrial settings, the production of Dimercaprol, (S)- may involve the use of catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of disulfide bonds in larger quantities, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2S)-2,3-Disulfanylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: The compound can be reduced further to form simpler thiols using strong reducing agents.

    Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers when reacted with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alcohols, acids, or alkyl halides under acidic or basic conditions

Major Products:

    Oxidation: Disulfides, sulfonic acids

    Reduction: Simpler thiols

    Substitution: Esters, ethers

Scientific Research Applications

(2S)-2,3-Disulfanylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential role in redox biology, where it can act as a reducing agent or participate in thiol-disulfide exchange reactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in the development of drugs targeting thiol-containing enzymes.

    Industry: It is used in the production of polymers and materials with specific properties, such as enhanced durability or resistance to oxidation.

Mechanism of Action

The mechanism of action of Dimercaprol, (S)- involves its ability to undergo redox reactions. The thiol groups can donate or accept electrons, making the compound a versatile reducing agent. This property allows it to interact with various molecular targets, including enzymes and proteins, influencing their activity and function. The hydroxyl group also contributes to its reactivity, enabling it to participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    2,3-Dimercaptopropanol: Similar structure but lacks the hydroxyl group.

    Cysteine: An amino acid with a thiol group, used in protein synthesis.

    Glutathione: A tripeptide with thiol groups, involved in cellular redox balance.

Uniqueness: (2S)-2,3-Disulfanylpropan-1-ol is unique due to the presence of both thiol and hydroxyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various applications, particularly in redox biology and synthetic chemistry.

Properties

CAS No.

16495-16-2

Molecular Formula

C3H8OS2

Molecular Weight

124.23 g/mol

IUPAC Name

(2S)-2,3-bis(sulfanyl)propan-1-ol

InChI

InChI=1S/C3H8OS2/c4-1-3(6)2-5/h3-6H,1-2H2/t3-/m0/s1

InChI Key

WQABCVAJNWAXTE-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](CS)S)O

SMILES

C(C(CS)S)O

Canonical SMILES

C(C(CS)S)O

Synonyms

1-Propanol, 2,3-dimercapto-, (S)- (8CI)

Origin of Product

United States

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